

# The Discovery and Development of LY404039: A Technical Guide

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## Compound of Interest

Compound Name: LY404039

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## Abstract

**LY404039** is a potent and selective agonist for the metabotropic glutamate 2 and 3 (mGlu2/3) receptors, which emerged from a research program aimed at exploring novel, non-dopaminergic mechanisms for the treatment of psychiatric disorders such as schizophrenia.[1] [2] This technical guide provides an in-depth overview of the discovery, preclinical characterization, and clinical development of **LY404039**, with a focus on its pharmacological properties, key experimental data, and the signaling pathways it modulates. Due to poor oral bioavailability of **LY404039**, clinical development focused on its prodrug, pomaglumetad methionil (LY2140023).[2][3]

## Introduction: The Glutamate Hypothesis of Schizophrenia

The development of **LY404039** was driven by the growing body of evidence supporting the glutamate hypothesis of schizophrenia. This hypothesis posits that a dysfunction in glutamatergic neurotransmission, particularly involving the N-methyl-D-aspartate (NMDA) receptor, contributes to the pathophysiology of the disorder.[4][5][6] Agonism of mGlu2/3 receptors, which are predominantly presynaptic and negatively modulate glutamate release, was identified as a promising therapeutic strategy to attenuate excessive glutamatergic activity.

[7][8] **LY404039** was developed as a tool to probe this hypothesis and as a potential therapeutic agent.[1][2]

## Synthesis and Physicochemical Properties

**LY404039**, with the chemical name (–)-(1R,4S,5S,6S)-4-amino-2-sulfonylbicyclo[3.1.0]hexane-4,6-dicarboxylic acid, is a rigid amino acid analog.[2][3] The synthesis of its prodrug, pomaglumetad methionil, involved the preparation of an intermediate, LY-389795, followed by oxidation to pomaglumetad and subsequent coupling with L-methionine.[3] This prodrug strategy was employed to enhance oral absorption and bioavailability, with pomaglumetad methionil being efficiently hydrolyzed to the active compound, **LY404039**, in vivo.[3][9]

## In Vitro Pharmacology

### Receptor Binding Affinity

**LY404039** demonstrates high affinity and selectivity for human mGlu2 and mGlu3 receptors. Competitive radioligand binding assays are utilized to determine the inhibition constant ( $K_i$ ) of the compound against various receptors.[10][11][12]

Table 1: Receptor Binding Affinity of **LY404039**

Receptor Target	$K_i$ (nM)	Reference
Human mGlu2	149	[10][11][12]
Human mGlu3	92	[10][11][12]
Rat native mGlu2/3	88	[10][11]
Dopamine D2 (High Affinity State)	8.2 - 12.6	[13]

Note: While primarily an mGlu2/3 agonist, some studies have reported affinity for the high-affinity state of the dopamine D2 receptor, suggesting a potential for a partial agonist action at this site.[13][14][15][16]

## Functional Potency

The functional activity of **LY404039** as an mGlu2/3 receptor agonist is typically assessed by its ability to inhibit forskolin-stimulated cyclic AMP (cAMP) formation in cells expressing the recombinant human receptors.[\[10\]](#)[\[11\]](#)[\[17\]](#)

Table 2: Functional Potency of **LY404039**

Assay	Cell Line	EC50 (nM)	Reference
Inhibition of forskolin-stimulated cAMP formation	CHO cells expressing human mGlu2	23	<a href="#">[10]</a> <a href="#">[11]</a>
Inhibition of forskolin-stimulated cAMP formation	CHO cells expressing human mGlu3	48	<a href="#">[10]</a> <a href="#">[11]</a>
Suppression of 5-HT-induced EPSCs	Rat prefrontal cortical slices	82.3	<a href="#">[10]</a> <a href="#">[11]</a>
Decrease of Excitatory Postsynaptic Potentials (EPSPs)	Rat striatal spiny neurons	141	<a href="#">[10]</a> <a href="#">[11]</a>

## Preclinical Pharmacology

**LY404039** has been extensively evaluated in various animal models predictive of antipsychotic and anxiolytic activity.[\[1\]](#)

## Animal Models of Psychosis

Table 3: Efficacy of **LY404039** in Animal Models of Psychosis

Model	Species	Endpoint	Active Dose Range	Reference
Amphetamine-induced hyperlocomotion	Rat	Reduction of hyperlocomotion	3-30 mg/kg	<a href="#">[1]</a>
Phencyclidine (PCP)-induced hyperlocomotion	Mouse	Reduction of hyperlocomotion	10 mg/kg	<a href="#">[1]</a> <a href="#">[18]</a>
Conditioned Avoidance Responding	Rat	Inhibition of avoidance response	3-10 mg/kg	<a href="#">[1]</a>

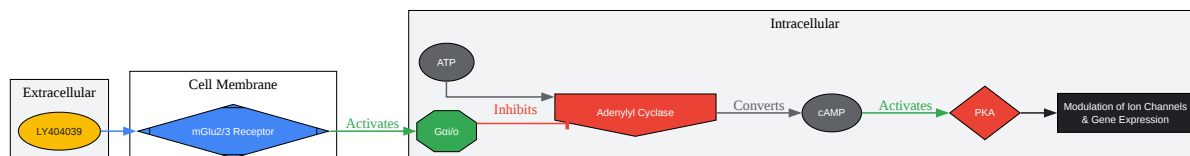
## Animal Models of Anxiety

Table 4: Efficacy of **LY404039** in Animal Models of Anxiety

Model	Species	Endpoint	Active Dose Range	Reference
Fear-Potentiated Startle	Rat	Reduction of startle response	3-30 µg/kg	<a href="#">[1]</a>
Marble Burying	Mouse	Reduction in burying behavior	3-10 mg/kg	<a href="#">[1]</a>

## Mechanism of Action and Signaling Pathways

**LY404039** exerts its effects through the activation of mGlu2 and mGlu3 receptors, which are G protein-coupled receptors (GPCRs) linked to the Gi/o signaling pathway.[\[7\]](#)[\[19\]](#)



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**Figure 1: LY404039 Signaling Pathway.**

Upon binding of **LY404039**, the mGlu2/3 receptor activates the inhibitory G protein, Gi/o.[7] This leads to the inhibition of adenylyl cyclase, which in turn reduces the intracellular concentration of cyclic AMP (cAMP).[17][19] The decrease in cAMP levels leads to reduced activity of protein kinase A (PKA) and subsequent modulation of downstream effectors, including ion channels and transcription factors, ultimately resulting in a dampening of neuronal excitability and a reduction in neurotransmitter release.[19]

## Clinical Development of Pomaglumetad Methionil (LY2140023)

Due to the low oral bioavailability of **LY404039**, a prodrug, pomaglumetad methionil (LY2140023), was developed for clinical trials.[2][3]

### Phase II Clinical Trials

Phase II studies were designed to evaluate the efficacy, safety, and tolerability of pomaglumetad methionil in patients with schizophrenia.[3][20]

Table 5: Overview of a Phase II Clinical Trial for Pomaglumetad Methionil

Study Identifier	Design	Patient Population	Treatment Arms	Primary Outcome	Key Findings	Reference
HBBR (NCT00845026)	Multicenter, randomized, open-label	Patients with schizophrenia with prominent negative symptoms	Pomaglumetad methionil (40 mg BID) vs. Standard of Care (olanzapine, risperidone, or aripiprazole)	Time to discontinuation due to lack of tolerability	No significant difference in time to discontinuation. Pomaglumetad methionil was associated with less weight gain and extrapyramidal symptoms but more gastrointestinal side effects.	[10][20]

## Phase III Clinical Trials

Phase III trials were conducted to confirm the efficacy and further assess the safety profile of pomaglumetad methionil in a larger patient population.[1][19]

Table 6: Overview of a Phase III Clinical Trial for Pomaglumetad Methionil

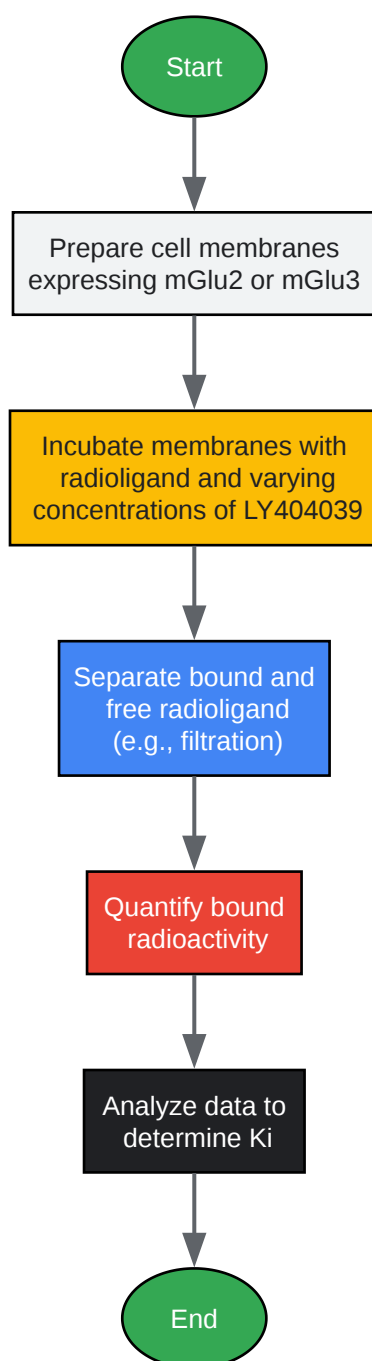
Study Identifier	Design	Patient Population	Treatment Arms	Primary Outcome	Key Findings	Reference
NCT01328093	Multicenter, randomized, double-blind	Patients with schizophrenia	Pomaglumetad methionil (flexibly dosed) vs. Aripiprazole	Change in weight	<p>Pomaglumetad methionil resulted in significantly less weight gain than aripiprazole.</p> <p>However, it was less effective in improving PANSS total scores. The development program was ultimately discontinued due to lack of efficacy in pivotal trials.</p>	[1][19]

Despite promising preclinical data and a novel mechanism of action, the clinical development of pomaglumetad methionil was terminated after failing to demonstrate sufficient efficacy in Phase III trials.[1][21]

## Experimental Protocols

### Receptor Binding Assay (General Protocol)

Receptor binding assays are performed to determine the affinity of a compound for its target receptor.<sup>[22][23]</sup>



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**Figure 2:** Receptor Binding Assay Workflow.

- **Receptor Preparation:** Cell membranes expressing the receptor of interest (e.g., human mGlu2 or mGlu3) are prepared from cultured cells.
- **Incubation:** The membranes are incubated with a known concentration of a radiolabeled ligand that binds to the receptor and varying concentrations of the unlabeled test compound (**LY404039**).
- **Separation:** The reaction mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.
- **Quantification:** The amount of radioactivity trapped on the filter, representing the bound ligand, is measured using a scintillation counter.
- **Data Analysis:** The data are analyzed using non-linear regression to determine the concentration of **LY404039** that inhibits 50% of the specific binding of the radioligand (IC<sub>50</sub>). The K<sub>i</sub> is then calculated from the IC<sub>50</sub> using the Cheng-Prusoff equation.

## cAMP Accumulation Assay

This assay measures the functional consequence of mGlu2/3 receptor activation.<sup>[9][17][24]</sup>

- **Cell Culture:** Cells stably expressing the human mGlu2 or mGlu3 receptor are cultured in appropriate media.
- **Pre-incubation:** Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
- **Stimulation:** Cells are then stimulated with forskolin (an activator of adenylyl cyclase) in the presence of varying concentrations of **LY404039**.
- **Lysis and Detection:** After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay (e.g., HTRF, AlphaScreen).
- **Data Analysis:** The concentration of **LY404039** that produces a 50% inhibition of the forskolin-stimulated cAMP accumulation (EC<sub>50</sub>) is determined by non-linear regression analysis.

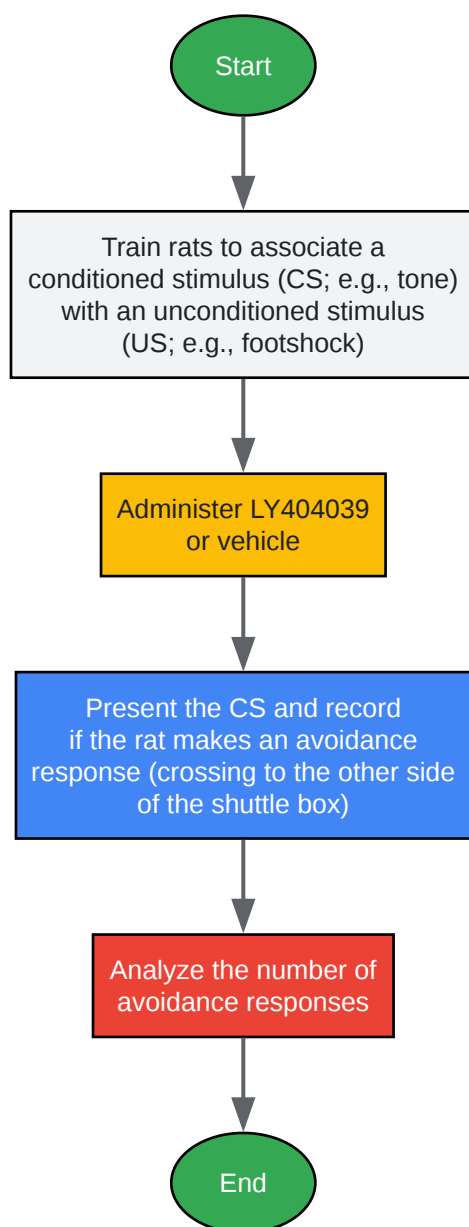
## Phencyclidine (PCP)-Induced Hyperlocomotion in Mice

This model is used to assess the antipsychotic potential of a compound.[\[6\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#)[\[28\]](#)

- **Acclimation:** Mice are individually placed in open-field activity chambers and allowed to acclimate for a period of time (e.g., 30-60 minutes).
- **Drug Administration:** Mice are administered **LY404039** or vehicle intraperitoneally (i.p.).
- **PCP Administration:** After a pre-treatment period (e.g., 30 minutes), mice are administered PCP (e.g., 5-10 mg/kg, i.p.) to induce hyperlocomotion.
- **Locomotor Activity Recording:** Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a set duration (e.g., 60-90 minutes) using an automated activity monitoring system.
- **Data Analysis:** The total locomotor activity is compared between the different treatment groups to determine if **LY404039** attenuates the PCP-induced hyperlocomotion.

## Conditioned Avoidance Responding (CAR) in Rats

The CAR test is a predictive model for antipsychotic efficacy.[\[4\]](#)[\[29\]](#)[\[30\]](#)[\[31\]](#)[\[32\]](#)



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**Figure 3:** Conditioned Avoidance Responding Workflow.

- Apparatus: A two-way shuttle box with a grid floor capable of delivering a mild footshock.
- Acquisition Training: Rats are trained over several sessions to associate a conditioned stimulus (CS), such as a tone or light, with an upcoming unconditioned stimulus (US), a mild footshock. The rat can avoid the shock by moving to the other compartment of the shuttle box during the CS presentation.

- **Drug Testing:** Once the avoidance response is acquired, rats are treated with **LY404039** or vehicle before a test session.
- **Test Session:** During the test session, the CS is presented, and the number of successful avoidance responses is recorded.
- **Data Analysis:** The percentage of avoidance responses is calculated and compared between the drug-treated and vehicle-treated groups. A decrease in avoidance responding without a significant effect on escape from the shock (if the animal fails to avoid) is indicative of antipsychotic-like activity.

## Fear-Potentiated Startle (FPS) in Rats

The FPS paradigm is a model of conditioned fear and is sensitive to anxiolytic agents.<sup>[7][13][14][18][33]</sup>

- **Apparatus:** A startle chamber equipped to deliver a loud acoustic stimulus and a conditioned stimulus (e.g., a light).
- **Conditioning:** On the first day, rats are placed in the chamber and presented with pairings of the conditioned stimulus (CS; e.g., a light) and an aversive unconditioned stimulus (US; e.g., a mild footshock).
- **Testing:** On the following day, rats are placed back in the chamber and presented with acoustic startle stimuli alone or preceded by the CS.
- **Drug Administration:** **LY404039** or vehicle is administered before the testing session.
- **Data Analysis:** The amplitude of the startle response is measured. Fear-potentiated startle is the increase in the startle response when the acoustic stimulus is preceded by the conditioned stimulus. The effect of **LY404039** on reducing this potentiation is assessed.

## Conclusion

**LY404039** is a seminal compound in the exploration of glutamatergic modulation for the treatment of psychiatric disorders. Its high potency and selectivity for mGlu2/3 receptors provided a valuable tool for validating this therapeutic target in preclinical models. While the

clinical development of its prodrug, pomaglumetad methionil, was ultimately unsuccessful in demonstrating robust efficacy for schizophrenia, the research surrounding **LY404039** has significantly advanced our understanding of the role of glutamate in neuropsychiatric conditions and continues to inform the development of novel therapeutic strategies. The compound's well-characterized preclinical profile and mechanism of action make it an important reference compound for researchers in the field of drug discovery and neuroscience.

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